molecular formula C9H21N3Si3 B1582966 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane CAS No. 5505-72-6

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Cat. No.: B1582966
CAS No.: 5505-72-6
M. Wt: 255.54 g/mol
InChI Key: RFSBGZWBVNPVNN-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a silicon-nitrogen compound with the molecular formula C9H21N3Si3. It is a cyclic trisilazane with three vinyl groups and three methyl groups attached to the silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane can be synthesized through the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically involves the following steps:

    Formation of Intermediate: Trichlorosilane reacts with ammonia to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the cyclic trisilazane structure.

    Vinylation: The cyclic trisilazane is then reacted with vinyl chloride to introduce the vinyl groups.

The reaction conditions usually involve temperatures ranging from 50°C to 100°C and the use of a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form silanes with hydrogenation catalysts.

    Substitution: The vinyl groups can undergo substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane involves its ability to form stable silicon-nitrogen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl groups allow for further functionalization, making it a versatile building block in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
  • 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
  • Hexamethyldisilazane

Uniqueness

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is unique due to its cyclic structure and the presence of both vinyl and methyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical modifications and functionalization .

Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSBGZWBVNPVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203597
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-72-6
Record name 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: VMS acts as a surface treating agent for fillers incorporated into rubber matrices. For example, when applied to Alnico (an industrial dust waste), VMS modifies its surface, improving its interaction with both the rubber and a maleated EPDM-polydimethylsiloxane copolymer (MEPDM-PDMS) []. This enhanced interaction leads to improved dispersion of the filler within the rubber and better mechanical properties, such as higher tensile strength and modulus [].

A: VMS is a key component in the precursor used to create these ceramics. It reacts with borazine via a hydroboration reaction, forming a polymeric precursor. This precursor is then infiltrated into a mesoporous carbon template. After pyrolysis and removal of the carbon template, the result is a well-ordered mesoporous SiCBN ceramic with high surface area [].

A: VMS plays a crucial role in enhancing the stability of LSR nanocomposites by acting as a surface modifier for nano silica fillers. When nano silica is treated with VMS, it shows a significant increase in bound rubber content within the LSR matrix []. This strong interaction between the modified nano silica and the LSR leads to improved dispersion and prevents agglomeration of the nanoparticles, ultimately resulting in a more stable and homogenous nanocomposite with enhanced mechanical properties.

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